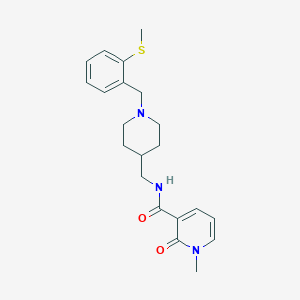

![molecular formula C11H13ClO2 B3011492 2-{[1-(4-氯苯基)乙氧基]甲基}环氧乙烷 CAS No. 790263-37-5](/img/structure/B3011492.png)

2-{[1-(4-氯苯基)乙氧基]甲基}环氧乙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

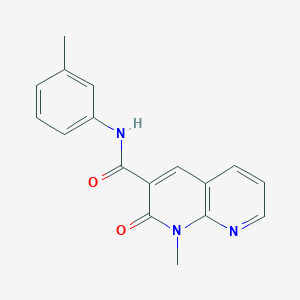

The compound "2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane" is a type of oxirane, which is an epoxide with a three-membered cyclic ether structure. Oxiranes are known for their reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis. The presence of a 4-chlorophenyl group suggests potential for interactions with various substituents and the possibility of forming stereoisomers.

Synthesis Analysis

The synthesis of oxirane derivatives can be achieved through various methods. For instance, the paper discussing the synthesis of phenylalkyloxiranecarboxylic acid derivatives indicates that substituents on the phenyl ring and the chain length are crucial for the activity of the compounds . Although the exact synthesis of "2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane" is not detailed in the provided papers, similar compounds are synthesized and studied for their biological activities, suggesting a potential method for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of oxirane derivatives is characterized by the presence of a strained three-membered ring. The stereoselectivity observed in the formation of cage-like phosphoranes, as mentioned in the first paper, indicates that the molecular structure of oxiranes can lead to high stereoselectivity in reactions . This is also supported by the synthesis of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, which is used as a chiral resolution reagent, demonstrating the importance of molecular structure in determining the reactivity and selectivity of oxiranes .

Chemical Reactions Analysis

Oxiranes are known to undergo various chemical reactions, primarily ring-opening reactions. The stereoselective PCO/POC-Rearrangement of P-C-Cage Phosphorane is an example of the reactivity of oxiranes, leading to the formation of regio- and stereoisomeric products . The ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether with a carbonyl–aromatic π-stacked structure is another example of how oxiranes can be transformed into more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxiranes are influenced by their substituents. For example, the presence of a 4-chlorophenyl group can affect the lipophilicity, reactivity, and potential biological activity of the molecule. The hypoglycemic activity of phenylalkyloxiranecarboxylic acid derivatives suggests that the physical and chemical properties of these compounds can be fine-tuned to achieve desired biological effects . The reactivity of oxiranes with oxazolidin-2-ones, leading to mixtures of isomeric products, further demonstrates the influence of substituents on the properties of oxiranes .

科学研究应用

氯酚类化合物的环境影响和毒性

致癌潜力和机制

氯苯氧基化合物(如 2,4-D 和 MCPA)已被广泛用作除草剂。尽管它们得到广泛应用,但研究表明可能与淋巴造血系统癌症风险增加有关,尽管证据不支持基因毒性作用模式。环境暴露被认为不足以支持因果关系,强调需要进一步研究遗传多态性和氯苯氧基化合物暴露之间的相互作用 (Stackelberg, 2013)。

对土壤和有机质的吸附

研究表明,苯氧基除草剂(如 2,4-D)对土壤和有机质的吸附受各种土壤参数的影响。这种理解有助于合理化此类化合物的环境行为,并强调土壤有机质和氧化铁作为这些除草剂的重要吸附剂的作用 (Werner, Garratt, & Pigott, 2012)。

有机紫外线过滤剂的生态风险

已经评估了与有机紫外线过滤剂(可能与氯苯基化合物具有结构相似性或环境归宿途径)相关的生态风险。这些化合物在水生生物中表现出毒性,并可以与类固醇受体、DNA 相互作用或诱导氧化应激。该研究强调了了解此类化合物的环境持久性和毒理学影响的重要性 (Carve, Nugegoda, Allinson, & Shimeta, 2020)。

安全和危害

The compound has been classified with the GHS07 and GHS08 pictograms, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . It may also cause eye irritation and respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to follow safety precautions as outlined in its Material Safety Data Sheet (MSDS) .

属性

IUPAC Name |

2-[1-(4-chlorophenyl)ethoxymethyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8(13-6-11-7-14-11)9-2-4-10(12)5-3-9/h2-5,8,11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGQRANUJHVHLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)OCC2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B3011409.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3011419.png)

![tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3011421.png)

![[5-Amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone](/img/structure/B3011424.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)

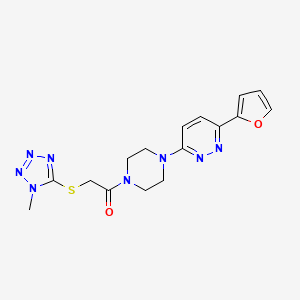

![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)

![Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3011429.png)